molecular formula C24H22N4O3S2 B11126637 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11126637
M. Wt: 478.6 g/mol
InChI Key: DBIQQGIIDFHOAT-UYRXBGFRSA-N
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Description

3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolanone ring, a pyrido[1,2-a]pyrimidin core, and an allyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolanone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin core. The final steps involve the addition of the allyl group and the formation of the desired compound through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, the compound’s potential as a biochemical probe is explored. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, researchers investigate the compound’s potential therapeutic applications. Its structure suggests possible activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound’s properties are leveraged for the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one shares similarities with other thiazolanone derivatives and pyrido[1,2-a]pyrimidin compounds.
  • Compounds such as this compound exhibit similar structural features and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C24H22N4O3S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c1-3-11-28-23(31)19(33-24(28)32)13-17-20(25-14-18(29)16-9-5-4-6-10-16)26-21-15(2)8-7-12-27(21)22(17)30/h3-10,12-13,18,25,29H,1,11,14H2,2H3/b19-13-

InChI Key

DBIQQGIIDFHOAT-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C4=CC=CC=C4)O

Origin of Product

United States

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